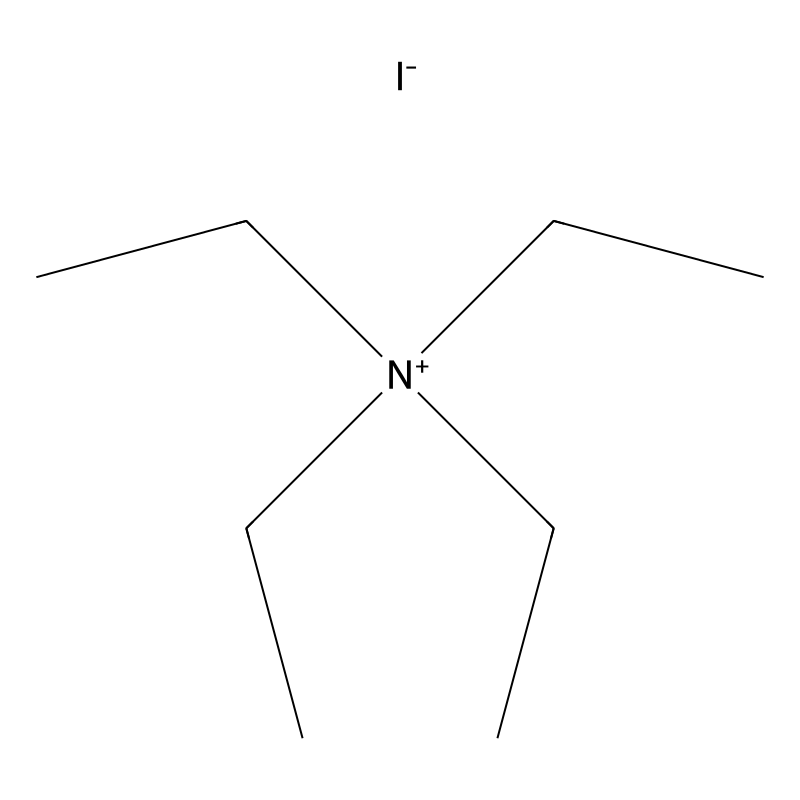Tetraethylammonium iodide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Source of Tetraethylammonium Ions:
Tetraethylammonium iodide (C₈H₂₀N⁺I⁻) is a quaternary ammonium compound commonly used as a source of tetraethylammonium (TEA⁺) ions in various scientific research applications. These ions possess unique properties, such as being positively charged and having a large, non-polar organic structure. This combination makes them valuable tools in various fields of research, including:
- Pharmacology and Physiology: TEA⁺ ions can interact with specific ion channels in cell membranes, affecting their function. This characteristic allows researchers to study the role of these channels in various physiological processes, such as nerve impulse transmission and muscle contraction .
Organic Chemical Synthesis:
Beyond its role as an ion source, tetraethylammonium iodide finds applications in organic chemical synthesis due to its:
Phase-Transfer Catalysis
TEA⁺ acts as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents) in biphasic reactions. This technique allows for the development of more efficient and selective synthetic routes for various organic compounds .
Precipitation of Anions
TEA⁺ can form insoluble precipitates with certain anions, allowing for their efficient extraction and purification from reaction mixtures. This property is particularly useful in isolating specific products or removing unwanted side products during organic synthesis .
Material Science and Ion Exchange:
The unique properties of TEA⁺ also make it valuable in material science and ion exchange applications:
Ion Exchange Resins
TEA⁺ can be incorporated into the structure of ion exchange resins, enhancing their selectivity for specific ions during separation processes. This allows for the purification and enrichment of various target molecules in diverse research fields .
Ionic Liquids
TEA⁺ can be a constituent of ionic liquids, which are salts with unique properties like being liquid at room temperature. These liquids find applications in various research areas, including electrochemistry, catalysis, and material science .
Tetraethylammonium iodide is a quaternary ammonium compound with the chemical formula C₈H₂₀N⁺I⁻. It consists of a tetraethylammonium cation and an iodide anion. This compound is known for its role as a phase-transfer catalyst and is utilized in various organic synthesis reactions. Its structure features a nitrogen atom bonded to four ethyl groups, resulting in a positively charged ion that interacts with negatively charged ions like iodide .
- Stereoselective Synthesis: It facilitates the formation of (Z)-diiodoalkenes through the reaction of alkynes with iodine monochloride in its presence .
- 2-Hydroxyethylation: The compound can convert carboxylic acids into their corresponding 2-hydroxyethyl esters when treated with ethylene carbonate .
- Phase-Transfer Catalysis: It is effective in geminal di-alkylation reactions, such as the N,N-dialkylation of aniline and N-alkylation of carbazole using aqueous sodium hydroxide and alkyl halides .
Tetraethylammonium iodide can be synthesized through several methods:
- Direct Reaction: A common method involves the reaction between triethylamine and ethyl iodide:
- Salt Metathesis: Another approach includes mixing tetraethylammonium bromide with sodium iodide, leading to the formation of tetraethylammonium iodide as a precipitate .
Tetraethylammonium iodide finds applications across various fields:
- Organic Synthesis: It serves as a catalyst for numerous organic transformations, enhancing reaction efficiency.
- Phase-Transfer Catalysis: Utilized in reactions where reactants are in different phases (aqueous vs. organic), improving product yields.
- Pharmacological Research: Employed in studies related to ion channels and transport mechanisms within biological systems .
Studies on the interactions of tetraethylammonium iodide have highlighted its role as a phase-transfer catalyst, particularly in facilitating reactions between polar and non-polar substances. Its efficacy in promoting the transfer of ions across phase boundaries has made it valuable in both synthetic chemistry and biological research contexts .
Tetraethylammonium iodide shares similarities with other quaternary ammonium compounds but exhibits unique properties due to its specific structure and reactivity:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Tetraethylammonium bromide | C₈H₂₀NBr | Similar synthesis method; less soluble than iodide |
| Tetrabutylammonium bromide | C₁₆H₃₄NBr | Larger alkyl groups; more lipophilic |
| Tetra-n-propylammonium iodide | C₁₂H₂₉NI | Different alkyl group length; similar applications |
| Tetra-n-butylammonium iodide | C₁₈H₄₁NI | Higher molecular weight; used in similar catalytic roles |
Tetraethylammonium iodide's unique combination of solubility, reactivity, and biological activity distinguishes it from these similar compounds, making it particularly useful in both synthetic and biological contexts .
Related CAS
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







